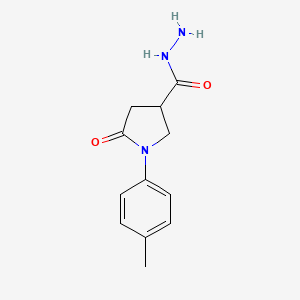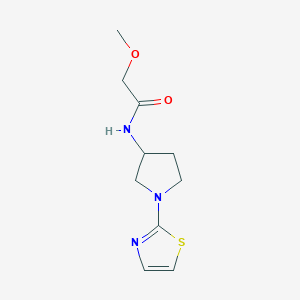
Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-chlorobenzyl)aminoacetate, also known as ethyl 4-chlorobenzyl carbamate, is a chemical compound. Another compound, tert-Butyl 3- (4-chlorobenzyl)amino propanoate, has a linear formula of C14H20O2N1Cl1 .
Synthesis Analysis
N-benzylation of isatoic anhydride in the presence of sodium hydride base is a common reaction that produces byproducts . The reaction of isatoic anhydride and 4-chlorobenzyl chloride was carried out in the presence of sodium hydride base and N, N -dimethylacetamide (DMAc) as a solvent .
Molecular Structure Analysis
The molecular formula of Ethyl (4-chlorobenzyl)aminoacetate is C11H12ClNO3. Another compound, ethyl [ (4-chlorobenzyl)amino]acetate, has a linear formula of C11H14ClNO2 .
Chemical Reactions Analysis
The N-benzylation of isatoic anhydride in the presence of sodium hydride base is a common reaction that produces byproducts . The yield of one of the byproducts was greater than that of the desired product .
Physical And Chemical Properties Analysis
Ethyl (4-chlorobenzyl)aminoacetate has a molecular weight of 241.67 g/mol. Another compound, ethyl [ (4-chlorobenzyl)amino]acetate, has a molecular weight of 227.693 .
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Research has explored the synthesis of quinoline derivatives for their potential antimicrobial properties. For instance, the synthesis and characterization of new quinazolines have demonstrated promising antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds, through their structural modifications, offer a pathway for developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Synthetic Versatility for Heterocyclic Chemistry
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a compound with a similar structural motif, serves as a versatile synthon for the synthesis of novel heterocyclic compounds. This versatility is highlighted in the preparation of novel perianellated tetracyclic heteroaromatics, indicating the potential of such quinoline derivatives in expanding the repertoire of heterocyclic chemistry for various applications, including drug development (Mekheimer et al., 2005).
Applications in Drug Synthesis and Medicinal Chemistry
Quinoline-3-carboxylates have been synthesized from o-aminobenzophenones, demonstrating a methodological advance in the synthesis of potentially bioactive compounds. Such developments underscore the role of quinoline derivatives in medicinal chemistry, providing a foundation for the creation of new therapeutic agents (Krishnakumar et al., 2012).
Contribution to Organic Synthesis Methods
The study of quinoline derivatives extends to exploring their chemical reactivity and synthetic applications. For example, the alkylation of ethyl esters of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has provided insights into the influence of substituent structure on reaction outcomes, contributing valuable information to the field of organic synthesis (Ukrainets et al., 2006).
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the quinoline nucleus in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as electrophilic substitution . The presence of a benzene ring allows for resonance stabilization, which can influence where substitutions occur .
Biochemical Pathways
Similar compounds have been involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, and their bioavailability can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Propriétés
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-26-20(25)16-18(22-11-13-7-9-14(21)10-8-13)15-6-4-5-12(2)17(15)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRWOCQWLLZOSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/no-structure.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2400312.png)



![2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2400320.png)


![methyl 3-(3-chloro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400323.png)
![N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400324.png)